molecular formula C21H44ClNO2 B14065687 [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride

Cat. No.: B14065687
M. Wt: 378.0 g/mol
InChI Key: OBTLGDGOHFHYNH-PZMDVPQQSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the addition of three methyl groups to the nitrogen atom of the sphingosine backbone. This is achieved through methylation reactions using methylating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for D-erythro-N,N,N-Trimethylsphingosine Chloride are not extensively documented. the process likely involves large-scale methylation and chlorination reactions, followed by purification steps to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions: D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-erythro-N,N,N-Trimethylsphingosine Chloride .

Mechanism of Action

The mechanism of action of D-erythro-N,N,N-Trimethylsphingosine Chloride involves its interaction with sphingosine kinases and other enzymes involved in sphingolipid metabolism. The trimethyl groups significantly alter the molecule’s biophysical properties, inhibiting its phosphorylation by sphingosine kinases . This inhibition affects sphingolipid-mediated signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .

Properties

Molecular Formula

C21H44ClNO2

Molecular Weight

378.0 g/mol

IUPAC Name

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride

InChI

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17-;/t20?,21-;/m1./s1

InChI Key

OBTLGDGOHFHYNH-PZMDVPQQSA-M

Isomeric SMILES

CCCCCCCCCCCCC/C=C\[C@H](C(CO)[N+](C)(C)C)O.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

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